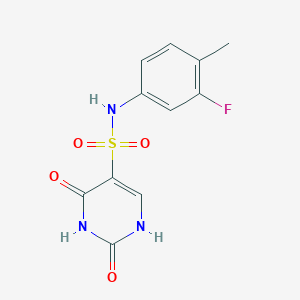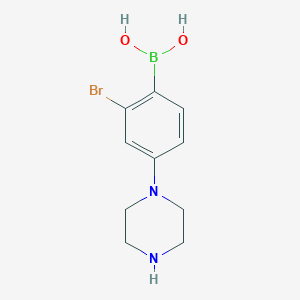![molecular formula C14H5F9O B14093013 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and nucleophilic substitution reactions. One common method involves the reaction of a difluorobenzene derivative with a trifluoromethyl phenol under specific conditions to introduce the trifluoromethyl groups and the phenoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)benzene
- 1,3-Difluoro-2-[2-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-6-(trifluoromethyl)benzene
Uniqueness
The uniqueness of 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene lies in its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties can result in different reactivity, stability, and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H5F9O |
|---|---|
Molecular Weight |
360.17 g/mol |
IUPAC Name |
1,3-difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H5F9O/c15-8-2-1-6(13(18,19)20)5-11(8)24-12-9(16)3-7(4-10(12)17)14(21,22)23/h1-5H |
InChI Key |
UNYISHZKXFMIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


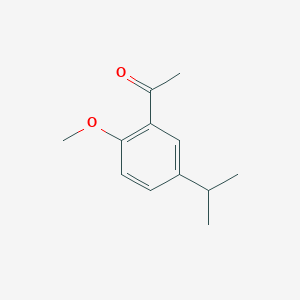
![7-hydroxy-3-(4-methoxyphenyl)-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B14092940.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092947.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B14092952.png)
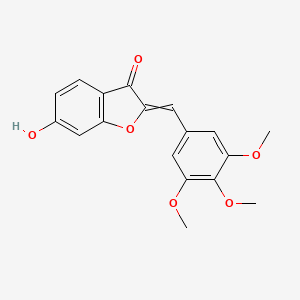
![1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092981.png)
![2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate](/img/structure/B14092989.png)

![4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14093005.png)
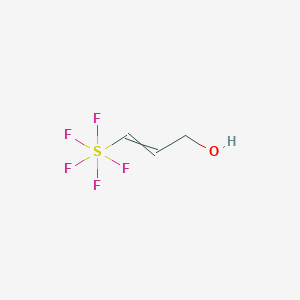
![1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093021.png)
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)
